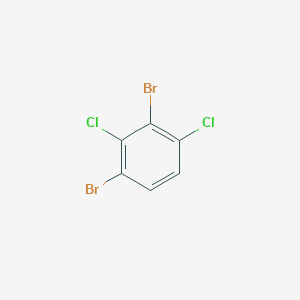
1,3-Dibromo-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,4-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .
Synthesis Analysis
The synthesis of dibromoalkanes, such as 1,3-Dibromo-2,4-dichlorobenzene, can be achieved through various methods. One common method is dibromination, which involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2,4-dichlorobenzene consists of a benzene ring with two bromine atoms and two chlorine atoms attached to it . The exact positions of these atoms on the benzene ring can be determined through advanced structural analysis .
Chemical Reactions Analysis
1,3-Dibromo-2,4-dichlorobenzene, like other dibromoalkanes, can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts .
Physical And Chemical Properties Analysis
1,3-Dibromo-2,4-dichlorobenzene is a compound with a molecular formula of C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .
Applications De Recherche Scientifique
Proteomics Research
1,3-Dibromo-2,4-dichlorobenzene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, post-translational modifications, or protein conformation.
Organic Synthesis
This compound can serve as a building block in organic synthesis . Organic synthesis is a method of constructing complex organic molecules by connecting together simpler molecules. This process is fundamental in the development of new pharmaceuticals and materials.
Pharmaceuticals
While there isn’t specific information available on the use of 1,3-Dibromo-2,4-dichlorobenzene in pharmaceuticals, brominated and chlorinated compounds are often used in the development of new drugs . Therefore, it’s possible that this compound could have applications in this field.
Agrochemicals
Similar to pharmaceuticals, brominated and chlorinated compounds are also used in the development of agrochemicals . These chemicals are used in agriculture for a variety of purposes, such as pest control or promoting plant growth.
Dyestuff
Brominated and chlorinated compounds can be used in the production of dyes . Therefore, 1,3-Dibromo-2,4-dichlorobenzene could potentially be used in the development of new dyes.
Safety and Hazards
Safety data sheets for similar compounds, such as 1-Bromo-2,3-dichlorobenzene, indicate that these chemicals can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also combustible liquids . Therefore, it is recommended to handle 1,3-Dibromo-2,4-dichlorobenzene with appropriate personal protective equipment, avoid dust formation, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
The primary target of 1,3-Dibromo-2,4-dichlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .
Mode of Action
1,3-Dibromo-2,4-dichlorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate inFriedel-Crafts reactions , which are key steps in many biochemical pathways .
Pharmacokinetics
Given its molecular weight of304.79 Da , it’s likely that the compound has good bioavailability.
Result of Action
The result of 1,3-Dibromo-2,4-dichlorobenzene’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions .
Action Environment
The action of 1,3-Dibromo-2,4-dichlorobenzene can be influenced by various environmental factors. For instance, the efficiency of the electrophilic aromatic substitution process can be affected by the presence of other chemical groups on the benzene ring . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
1,3-dibromo-2,4-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDFUBIELPUTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

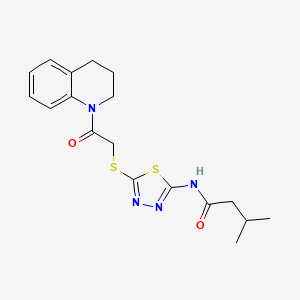

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)
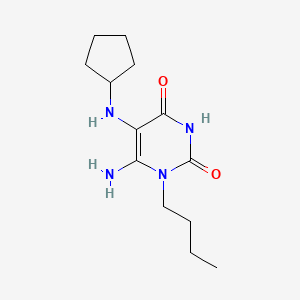

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

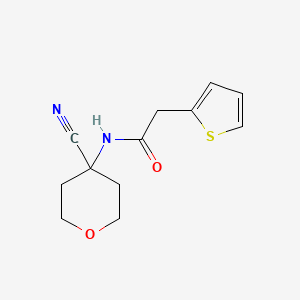
![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)
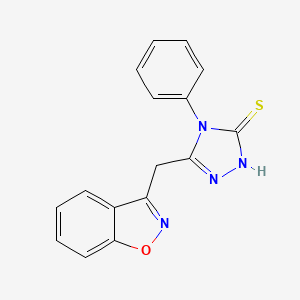
![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)
![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)
